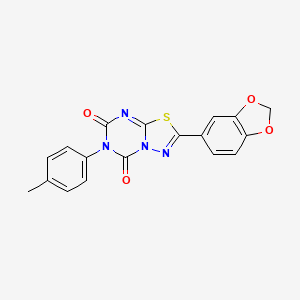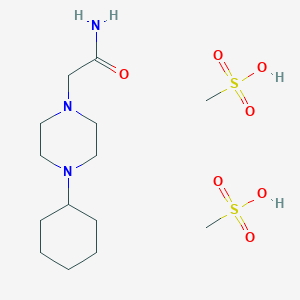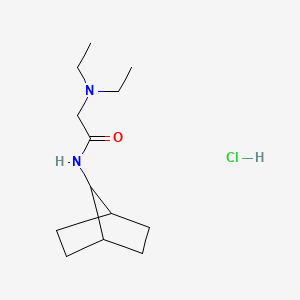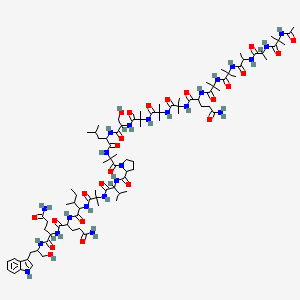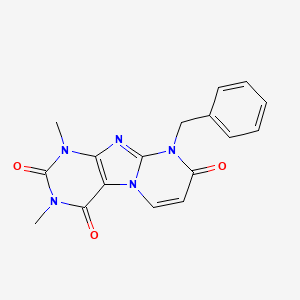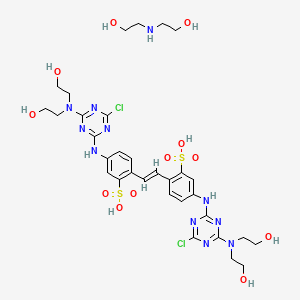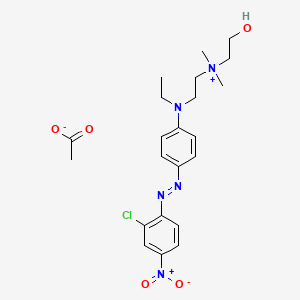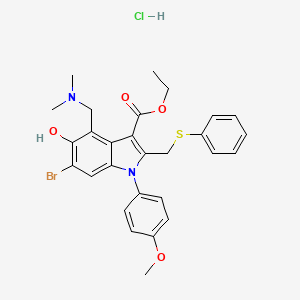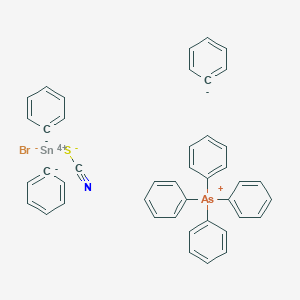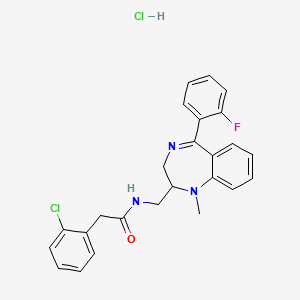
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzodiazepine core, a fluorophenyl group, and a chloroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Chloroacetamide Moiety: This is typically done through an acylation reaction using chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s benzodiazepine core makes it a potential candidate for the development of new anxiolytic or anticonvulsant drugs.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The fluorophenyl group may contribute to the compound’s binding affinity and selectivity, while the chloroacetamide moiety could influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic properties.
Fluorazepam: Contains a fluorophenyl group similar to the compound .
Chlordiazepoxide: Features a chloroacetamide moiety.
Uniqueness
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to the combination of its structural features, which may result in distinct pharmacological properties compared to other benzodiazepines. Its specific substitution pattern could lead to unique interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
83737-47-7 |
|---|---|
Formule moléculaire |
C25H24Cl2FN3O |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C25H23ClFN3O.ClH/c1-30-18(15-28-24(31)14-17-8-2-5-11-21(17)26)16-29-25(19-9-3-6-12-22(19)27)20-10-4-7-13-23(20)30;/h2-13,18H,14-16H2,1H3,(H,28,31);1H |
Clé InChI |
UIZUEJDEJOMYBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)CC4=CC=CC=C4Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



